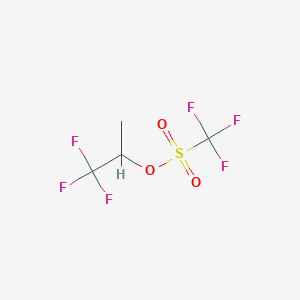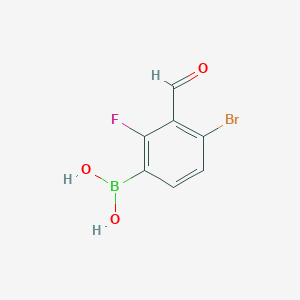
Acide 4-bromo-2-fluoro-3-formylphénylboronique
Vue d'ensemble
Description
4-Bromo-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H5BBrFO3. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a formyl group attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
4-Bromo-2-fluoro-3-formylphenylboronic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
Boronic acids, including 4-bromo-2-fluoro-3-formylphenylboronic acid, are often used in palladium-catalyzed cross-coupling reactions .
Mode of Action
4-Bromo-2-fluoro-3-formylphenylboronic acid is likely to interact with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 4-Bromo-2-fluoro-3-formylphenylboronic acid) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Bromo-2-fluoro-3-formylphenylboronic acid participates, is a key step in the synthesis of various biaryl and heteroaryl compounds . These compounds are prevalent in a wide range of biochemical pathways and have significant downstream effects, including the potential to act as intermediates in the synthesis of pharmaceuticals and biologically active molecules .
Result of Action
The molecular and cellular effects of 4-Bromo-2-fluoro-3-formylphenylboronic acid’s action are largely dependent on the specific biochemical context in which it is used. As a participant in Suzuki-Miyaura cross-coupling reactions, it can contribute to the formation of biaryl and heteroaryl compounds, which can have various effects depending on their specific structures and the biological systems in which they are active .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-fluoro-3-formylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Furthermore, the compound’s stability may be affected by factors such as pH and temperature .
Analyse Biochimique
Biochemical Properties
Boronic acids and their esters are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the boronic acid or ester .
Cellular Effects
Boronic acids and their esters are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-formylphenylboronic acid typically involves the bromination and fluorination of a phenylboronic acid precursor, followed by formylation. One common method involves the use of a three-neck flask where potassium carbonate, potassium fluoride, and crown ether are dissolved in anhydrous dimethyl sulfoxide. The mixture is heated to 120-130°C, and the precursor compound is added dropwise. The reaction mixture is then refluxed, cooled, and purified to obtain the desired product .
Industrial Production Methods: Industrial production of 4-Bromo-2-fluoro-3-formylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-fluoro-3-formylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Comparaison Avec Des Composés Similaires
- 4-Fluoro-3-formylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: 4-Bromo-2-fluoro-3-formylphenylboronic acid is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and binding properties. Compared to 4-Fluoro-3-formylphenylboronic acid, the bromine atom in 4-Bromo-2-fluoro-3-formylphenylboronic acid can provide additional sites for further functionalization. The presence of the formyl group in both compounds allows for similar reactivity in oxidation and reduction reactions .
Propriétés
IUPAC Name |
(4-bromo-2-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXKWZUGARWZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229536 | |
| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-06-8 | |
| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



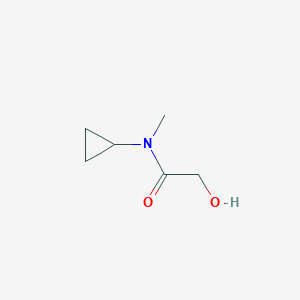
![3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1526577.png)
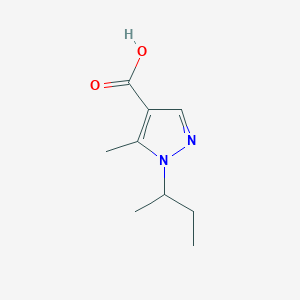
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)
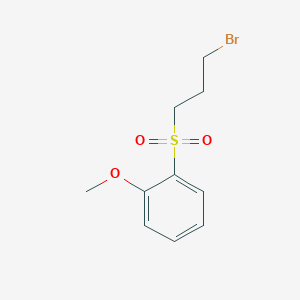
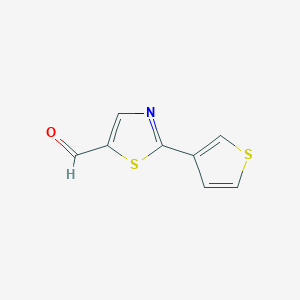
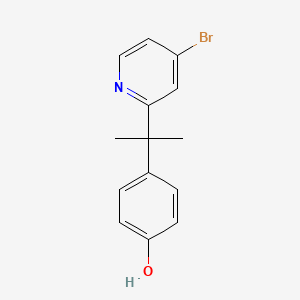
![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)
![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)
![3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B1526590.png)
![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)
![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)
